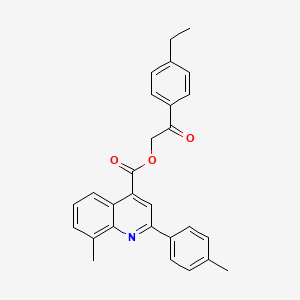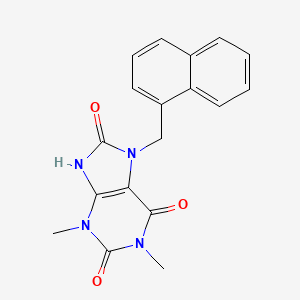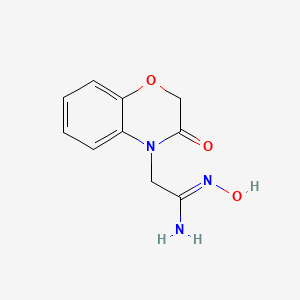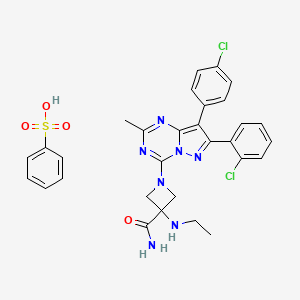
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle est un composé organique complexe qui présente des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinoléine substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés de quinoléine et des benzaldéhydes substitués. Les conditions de réaction peuvent impliquer l’utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
L’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction peuvent varier en fonction du produit souhaité et de la réaction spécifique réalisée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés de N-oxyde de quinoléine, tandis que la réduction peut produire des composés de quinoléine réduits.
Applications de la recherche scientifique
L’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-méthylphényl)-2-oxoéthyle
- 8-méthyl-2-(m-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle
Unicité
L’8-méthyl-2-(p-tolyl)quinoléine-4-carboxylate de 2-(4-éthylphényl)-2-oxoéthyle est unique en raison de son motif de substitution spécifique sur le noyau quinoléine, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à des composés similaires. Cette unicité peut être exploitée dans diverses applications, ce qui en fait un composé précieux pour la recherche et l’industrie.
Propriétés
Numéro CAS |
355429-10-6 |
|---|---|
Formule moléculaire |
C28H25NO3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
[2-(4-ethylphenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-4-20-10-14-22(15-11-20)26(30)17-32-28(31)24-16-25(21-12-8-18(2)9-13-21)29-27-19(3)6-5-7-23(24)27/h5-16H,4,17H2,1-3H3 |
Clé InChI |
NYKSQVDTSDYATF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)



![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

